N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-1-naphthamide
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Description
N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-1-naphthamide is a compound with potential applications in scientific research. It is a member of the naphthamide family of compounds, which have been studied for their biological and pharmacological properties.
Scientific Research Applications
Fluorescence Detection Applications
Dicationic imidazolium salts, including structurally related compounds, have been developed as fluorescent probes for the selective detection of Fe3+ ions in aqueous media. These compounds detect Fe3+ ions over other metal ions through a fluorescence "turn-off" mechanism, demonstrating their potential in environmental monitoring and analytical chemistry (Chaudhary & Milton, 2018).
Antimicrobial and Antitumor Activity
Research on pyridyl substituted benzamides has shown these compounds to possess aggregation-enhanced emission and multi-stimuli-responsive properties, suggesting their utility in bioimaging and as therapeutic agents (Srivastava et al., 2017). Additionally, thiazole derivatives have demonstrated significant antimicrobial and antitumor activities, indicating their potential in pharmaceutical development for treating various diseases (Zou et al., 2020).
Chemical Synthesis Methodologies
The synthesis of N-(pyridin-3-ylmethyl)-2-aminothiazoline derivatives has shown potential in creating multifunctional agents for treating neurodegenerative diseases, highlighting the importance of chemical synthesis in developing novel therapeutic compounds (Makhaeva et al., 2017).
Properties
IUPAC Name |
N-(4-methyl-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)naphthalene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19N3OS/c1-17-7-4-13-22-23(17)27-25(30-22)28(16-18-8-6-14-26-15-18)24(29)21-12-5-10-19-9-2-3-11-20(19)21/h2-15H,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIKRPTMJFVPHQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)N(CC3=CN=CC=C3)C(=O)C4=CC=CC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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